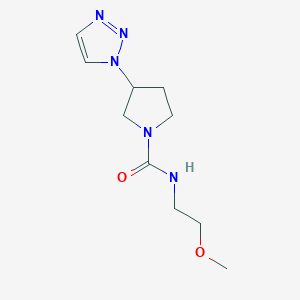

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Description

N-(2-Methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based compound featuring a 1,2,3-triazole substituent at the 3-position and a 2-methoxyethyl group on the carboxamide nitrogen. This compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . Its structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazole-pyrrolidine hybrids are prevalent.

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5O2/c1-17-7-4-11-10(16)14-5-2-9(8-14)15-6-3-12-13-15/h3,6,9H,2,4-5,7-8H2,1H3,(H,11,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWMIYTZVSXXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)N1CCC(C1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with analogs from recent literature and commercial libraries:

Key Differences and Implications

- Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole contrasts with the tetrazole in ’s analog. Tetrazoles are more polar and often serve as bioisosteres for carboxylic acids, enhancing metabolic stability . However, triazoles exhibit stronger hydrogen-bonding capacity, which may improve target binding .

- The benzyloxy methyl substituent in ’s analog increases lipophilicity (logP), favoring blood-brain barrier penetration but risking solubility limitations . Dimethylamino groups () introduce basicity, which can enhance interactions with acidic residues in enzymatic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.